molecular formula C16H11ClF3NO2 B5054023 4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No.: B5054023
M. Wt: 341.71 g/mol
InChI Key: TUMNSUSTJTUGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione” is an organic molecule with the molecular formula C17H13ClF3NO2 . It has an average mass of 355.739 Da and a monoisotopic mass of 355.058685 Da .

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds with similar structures can be hazardous. For example, 2-Chloro-5-(trifluoromethyl)phenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3NO2/c17-10-4-3-9(16(18,19)20)6-11(10)21-14(22)12-7-1-2-8(5-7)13(12)15(21)23/h1-4,6-8,12-13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMNSUSTJTUGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.